Iadademstat dihydrochloride

Description

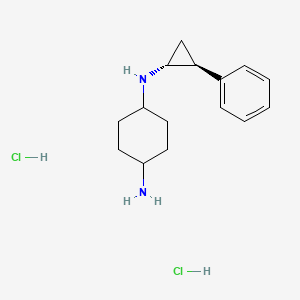

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2.2ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10,16H2;2*1H/t12?,13?,14-,15+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCINOBZMLCREGM-RNNUGBGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431303-72-8 | |

| Record name | Iadademstat dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431303728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IADADEMSTAT DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G02YXY861Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Iadademstat Dihydrochloride: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iadademstat dihydrochloride (ORY-1001) is a first-in-class, potent, and selective small molecule inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. This technical guide provides a comprehensive overview of the mechanism of action of iadademstat, detailing its molecular interactions, downstream effects on signaling pathways, and its therapeutic rationale in oncology. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising therapeutic agent.

Introduction to Iadademstat and its Target: LSD1

Iadademstat is an orally bioavailable, irreversible inhibitor of LSD1, an enzyme that plays a critical role in regulating gene expression through the demethylation of histone and non-histone proteins.[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically removes mono- and di-methyl groups from lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, and lysine 9 of histone H3 (H3K9me1/2), a mark associated with transcriptional repression. Through these activities, LSD1 is involved in a wide range of cellular processes, including differentiation, proliferation, and stem cell biology. In many cancers, LSD1 is overexpressed and contributes to the maintenance of an undifferentiated, proliferative state.[2]

Dual Mechanism of Action of Iadademstat

Iadademstat exhibits a unique dual mechanism of action, targeting both the catalytic and scaffolding functions of LSD1.[2][3]

Inhibition of Catalytic Activity

Iadademstat covalently binds to the FAD cofactor in the catalytic center of LSD1, leading to its irreversible inactivation.[2] This prevents the demethylation of H3K4me2 and H3K9me2, thereby altering the histone code and modulating gene expression.

Disruption of Scaffolding Function

Beyond its enzymatic role, LSD1 acts as a scaffold for the assembly of large protein complexes that regulate transcription. In acute myeloid leukemia (AML), LSD1 interacts with the transcription factor GFI-1 (Growth Factor Independent 1) through its SNAG domain.[2] Similarly, in small cell lung cancer (SCLC), LSD1 interacts with the transcription factor INSM1.[4] Iadademstat's binding to the catalytic pocket of LSD1 induces a conformational change that sterically hinders the interaction between LSD1 and these transcription factors.[2] This disruption of the LSD1-GFI1/INSM1 complex is a key component of iadademstat's anti-cancer activity.

Signaling Pathways and Cellular Effects

The dual mechanism of iadademstat leads to profound changes in cellular signaling and phenotype, primarily by inducing differentiation and inhibiting proliferation of cancer cells.

Induction of Myeloid Differentiation in AML

In AML, the disruption of the LSD1-GFI1 complex by iadademstat leads to the derepression of GFI-1 target genes. This, in turn, triggers the differentiation of leukemic blasts into mature myeloid cells.[2] This is evidenced by the upregulation of myeloid differentiation markers such as CD11b and the co-stimulatory molecule CD86.[5]

Reversal of Oncogenic Program in SCLC

In SCLC, the interaction between LSD1 and INSM1 represses the expression of NOTCH1 and HES1, leading to the upregulation of the oncogenes ASCL1 and NEUROD1. Iadademstat disrupts the LSD1-INSM1 interaction, restoring NOTCH1 and HES1 expression and consequently reducing the levels of ASCL1 and NEUROD1, which can lead to tumor regression.[4]

Quantitative Data

Potency and Selectivity

Table 1: In Vitro Potency of Iadademstat

| Target | IC50 (nM) | Reference |

| LSD1 | <20 | [3] |

Clinical Efficacy

Clinical trials have demonstrated the promising efficacy of iadademstat in hematological malignancies.

Table 2: Clinical Trial Efficacy Data

| Trial Name | Indication | Treatment Combination | Objective Response Rate (ORR) | Complete Remission (CR/CRi) | Reference |

| ALICE (Phase IIa) | Newly Diagnosed Elderly/Unfit AML | Iadademstat + Azacitidine | 81% | 64% | [2] |

| CLEPSIDRA (Phase IIa) | Relapsed SCLC | Iadademstat + Platinum/Etoposide | 75% (in biomarker-positive patients) | N/A | [4] |

Experimental Protocols

LSD1 Inhibition Assay (AlphaLISA)

The inhibitory activity of iadademstat on LSD1 can be determined using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) assay.

Principle: This bead-based assay measures the demethylation of a biotinylated histone H3 peptide substrate by LSD1. An antibody specific to the demethylated product is conjugated to acceptor beads, while streptavidin-coated donor beads bind to the biotinylated substrate. In the presence of LSD1 activity, the substrate is demethylated, allowing the antibody-acceptor bead complex to come into close proximity with the donor bead, generating a chemiluminescent signal.

Brief Protocol:

-

Reagent Preparation: Dilute recombinant human LSD1 enzyme, biotinylated H3K4me2 peptide substrate, and iadademstat to desired concentrations in assay buffer.

-

Enzyme Reaction: In a 384-well plate, incubate LSD1 with varying concentrations of iadademstat.

-

Substrate Addition: Add the biotinylated H3K4me2 substrate to initiate the demethylation reaction.

-

Detection: Add AlphaLISA acceptor beads conjugated with an anti-H3K4me0 antibody and streptavidin-coated donor beads.

-

Signal Measurement: After incubation, read the plate on an AlphaScreen-compatible plate reader.

-

Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Co-Immunoprecipitation (Co-IP) for LSD1-GFI1 Interaction

Co-IP is used to demonstrate the disruption of the LSD1-GFI1 protein-protein interaction by iadademstat.

Principle: An antibody targeting either LSD1 or GFI1 is used to pull down the protein of interest from cell lysates. If the two proteins interact, the partner protein will also be pulled down and can be detected by Western blotting.

Brief Protocol:

-

Cell Lysis: Lyse AML cells (e.g., THP-1) treated with iadademstat or vehicle control.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against LSD1 or GFI1 conjugated to magnetic beads.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both LSD1 and GFI1.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is employed to identify the genomic regions where LSD1 and histone marks are located and how these are affected by iadademstat.

Principle: Cells are treated with a cross-linking agent to fix protein-DNA interactions. The chromatin is then sheared, and an antibody against the protein of interest (e.g., LSD1, H3K4me2) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and sequenced.

Brief Protocol:

-

Cross-linking and Chromatin Shearing: Treat AML cells with formaldehyde to cross-link proteins to DNA. Lyse the cells and shear the chromatin into smaller fragments.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the target protein or histone mark.

-

Washing and Elution: Wash the immunoprecipitated complexes and elute the protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome to identify regions of enrichment.

Conclusion

This compound is a promising epigenetic modulator with a well-defined dual mechanism of action that involves both the catalytic and scaffolding functions of LSD1. Its ability to induce differentiation in hematological malignancies and disrupt oncogenic signaling in solid tumors provides a strong rationale for its continued clinical development. The quantitative data from preclinical and clinical studies, along with the detailed experimental methodologies, offer a solid foundation for further research into the therapeutic potential of this innovative agent.

References

- 1. ChIP-seq of primary AML patients with t(3;3)/inv(3) [datacatalog.mskcc.org]

- 2. oryzon.com [oryzon.com]

- 3. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 5. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ORY-1001 (Iadademstat) Dihydrochloride: Chemical Structure, Properties, and Preclinical/Clinical Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ORY-1001, also known as Iadademstat, is a potent and selective small molecule inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A). Developed by Oryzon Genomics, this investigational drug has demonstrated significant anti-tumor activity in both preclinical models and clinical trials across various hematological and solid tumors. ORY-1001 exerts its effects through a dual mechanism: it covalently binds to the FAD cofactor of LSD1, thereby inhibiting its demethylase activity, and it also disrupts the scaffolding function of LSD1, which is crucial for the formation of oncogenic transcriptional complexes. This technical guide provides a comprehensive overview of the chemical structure and properties of ORY-1001 dihydrochloride, detailed summaries of key experimental findings, and an outline of its clinical development.

Chemical Structure and Properties

ORY-1001 is a synthetic organic molecule and a structural derivative of tranylcypromine. For pharmaceutical use, it is formulated as a dihydrochloride salt to enhance its stability and solubility.

Table 1: Chemical and Physical Properties of ORY-1001 Dihydrochloride

| Property | Value | Reference(s) |

| Formal Name | rel-N¹-[(1R,2S)-2-phenylcyclopropyl]-1,4-cyclohexanediamine, dihydrochloride | [1] |

| Synonyms | Iadademstat dihydrochloride, RG-6016 | [1] |

| CAS Number | 1431326-61-2 | [1] |

| Molecular Formula | C₁₅H₂₂N₂ · 2HCl | [1] |

| Molecular Weight | 303.3 g/mol | [1][2] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | PBS (pH 7.2): 10 mg/mLWater: 57.75 mg/mL (190.42 mM) (requires ultrasonic and warming)DMSO: 0.69 mg/mL (2.28 mM) (requires ultrasonic and warming) | [1][3] |

| Storage | Store at -20°C | [3] |

| Stability | ≥ 4 years | [1] |

Mechanism of Action

ORY-1001 is a selective and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in regulating gene expression by demethylating histone and non-histone proteins.

The mechanism of action of ORY-1001 is twofold:

-

Inhibition of Catalytic Activity: ORY-1001 forms a covalent bond with the FAD cofactor in the catalytic center of LSD1. This irreversible binding blocks the demethylase activity of the enzyme, leading to the accumulation of repressive histone marks (e.g., H3K4me2) at the promoters of target genes, which in turn alters gene expression.

-

Disruption of Scaffolding Function: Beyond its enzymatic role, LSD1 acts as a scaffold for the assembly of large transcriptional repressor complexes. In certain cancers, such as acute myeloid leukemia (AML), the interaction between LSD1 and transcription factors like GFI-1 is crucial for maintaining a block in cellular differentiation. ORY-1001 binding to LSD1 causes a steric hindrance that disrupts this protein-protein interaction, leading to the dissociation of the repressor complex and the induction of differentiation in cancer cells.[4]

Preclinical Studies

In Vitro Activity

ORY-1001 has demonstrated potent and selective inhibitory activity against LSD1 in various cancer cell lines.

Table 2: In Vitro Activity of ORY-1001

| Cell Line | Cancer Type | IC₅₀ | Effect | Reference(s) |

| THP-1 (MLL-AF9) | Acute Myeloid Leukemia | <20 nM | Induction of differentiation markers, apoptosis, inhibition of proliferation and colony formation | [5] |

| MV(4;11) (MLL-AF4) | Acute Myeloid Leukemia | <20 nM | Inhibition of proliferation and colony formation | [5] |

| MDA-MB-436 | Breast Cancer | 3.98 µmol/L (mammosphere formation) | Dose-dependent decrease in mammosphere formation | [6] |

In Vivo Efficacy in Animal Models

The anti-tumor activity of ORY-1001 has been confirmed in several xenograft models of human cancers.

Table 3: In Vivo Efficacy of ORY-1001

| Animal Model | Cancer Type | Dosing | Outcome | Reference(s) |

| Rodent MV(4;11) xenografts | Acute Myeloid Leukemia | <0.020 mg/kg, p.o. | Significantly reduced tumor growth | [5] |

| Mouse PDX model | T-cell Acute Leukemia | Not specified | Increased survival time | [7] |

Clinical Development

ORY-1001 has been evaluated in several clinical trials for the treatment of both hematological malignancies and solid tumors.

Pharmacokinetics in Humans

A first-in-human Phase I study in patients with relapsed or refractory acute leukemia established the pharmacokinetic profile of ORY-1001.[8][9]

Table 4: Pharmacokinetic Parameters of ORY-1001 in Humans (Phase I Study)

| Parameter | Dose | Day 1 (Mean ± SD) | Day 5 (Mean ± SD) |

| Cₘₐₓ (pg/mL) | 140 µg/m²/d | 13.1 ± 7.2 | 42.2 ± 27 |

| AUC₀₋₂₄ (pg·hr/mL) | 140 µg/m²/d | 181.7 ± 61.3 | 723.3 ± 341.5 |

| Half-life (t₁/₂) | Not specified | - | 40-100 hours |

Clinical Trials in Acute Myeloid Leukemia (AML)

This study evaluated the safety, tolerability, and preliminary efficacy of ORY-1001 monotherapy in patients with relapsed or refractory AML.[10]

Table 5: Efficacy Results of Phase I/IIa Study of ORY-1001 in R/R AML

| Parameter | Value |

| Objective Response Rate | 36% (5/14 evaluable patients) |

| Complete Remission with incomplete blood count recovery (CRi) | 1 patient |

| Blast Differentiation | Observed in 64% of patients |

The recommended dose for further studies was determined to be 140 µg/m²/day. The most common treatment-related adverse events were myelosuppression (thrombocytopenia, neutropenia) and non-hematologic toxicities such as asthenia, anorexia, and fever.[10]

The ALICE trial investigated ORY-1001 in combination with azacitidine in elderly patients with newly diagnosed AML who were ineligible for intensive chemotherapy.[11]

Table 6: Efficacy Results of the ALICE Trial

| Parameter | Value |

| Objective Response Rate (ORR) | 81% (22 of 27 evaluable patients) |

| Complete Remission (CR/CRi) | 64% of responders |

| Partial Remission (PR) | 36% of responders |

| Median Duration of Response | Not reported |

| MRD Negativity | 82% of tested samples |

The combination of iadademstat and azacitidine demonstrated a manageable safety profile and promising efficacy in this patient population.[11]

Clinical Trials in Small Cell Lung Cancer (SCLC)

The CLEPSIDRA trial evaluated ORY-1001 in combination with platinum-etoposide chemotherapy in patients with relapsed, extensive-stage SCLC.[12]

Table 7: Efficacy Results of the CLEPSIDRA Trial

| Parameter | Value |

| Objective Response Rate (ORR) | 40% (4 of 10 evaluable patients) |

| Mean Duration of Response | 4.5 months |

| Clinical Benefit Rate | 60% |

While showing encouraging efficacy, the triple combination resulted in significant hematological toxicity, suggesting this specific combination may not be suitable for this patient population.[12]

Experimental Protocols

LSD1 Enzymatic Activity Assay

This assay is designed to measure the in vitro inhibitory activity of ORY-1001 on the enzymatic function of LSD1.[6]

-

Reaction Setup: The assay is performed in a 384-well plate format with a total reaction volume of 10 µL.

-

Compound Preparation: A serial dilution of ORY-1001 is prepared in a solution of 3.3% DMSO in assay buffer.

-

Enzyme Incubation: 3 µL of the diluted ORY-1001 is added to 4 µL of the LSD1 enzyme solution and incubated for 30 minutes at room temperature.

-

Reaction Initiation: 3 µL of the substrate is added to initiate the demethylation reaction. The final DMSO concentration in the reaction is 1%.

-

Data Analysis: The enzymatic activity is measured, and the IC₅₀ value is calculated by fitting the data to a four-parameter logistic equation.

Cell Viability and Apoptosis Assays

These assays are used to determine the effect of ORY-1001 on the proliferation and survival of cancer cells. While a specific detailed protocol for ORY-1001 was not found in the provided search results, a general methodology is described below.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: Cells are treated with increasing concentrations of ORY-1001 or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or WST-1) or a luminescence-based assay (e.g., CellTiter-Glo).

-

Apoptosis Assessment: Apoptosis can be measured by flow cytometry using Annexin V and propidium iodide staining or by measuring caspase activity.

-

Data Analysis: The percentage of viable cells or apoptotic cells is calculated relative to the vehicle-treated control.

Animal Xenograft Models

Animal xenograft models are used to evaluate the in vivo anti-tumor efficacy of ORY-1001. A general protocol for establishing a subcutaneous xenograft model is as follows:

-

Cell Preparation: A specific number of cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷) are resuspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.

-

Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Tumor volume is measured periodically using calipers.

-

Treatment Initiation: Once the tumors reach a certain size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

Drug Administration: ORY-1001 is administered orally at the specified dose and schedule. The control group receives a vehicle.

-

Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, the tumors are excised and weighed. Other parameters such as body weight and survival may also be monitored.

Conclusion

ORY-1001 (Iadademstat) is a promising, first-in-class LSD1 inhibitor with a unique dual mechanism of action. It has demonstrated potent anti-tumor activity in a range of preclinical models and has shown encouraging clinical efficacy in patients with AML and SCLC. Ongoing and future clinical trials will further define its role in the treatment of various cancers, both as a monotherapy and in combination with other agents. This technical guide provides a solid foundation for researchers and clinicians interested in the continued development and application of this novel epigenetic therapeutic.

References

- 1. caymanchem.com [caymanchem.com]

- 2. biocompare.com [biocompare.com]

- 3. xcessbio.com [xcessbio.com]

- 4. oryzon.com [oryzon.com]

- 5. selleckchem.com [selleckchem.com]

- 6. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. First-in-Human Study of LSD1 Inhibitor Iadademstat for Patients With Relapsed or Refractory AML - The ASCO Post [ascopost.com]

- 11. oryzon.com [oryzon.com]

- 12. oryzon.com [oryzon.com]

Iadademstat Dihydrochloride: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iadademstat (formerly ORY-1001) is a potent and selective small molecule inhibitor of the flavin adenine dinucleotide (FAD)-dependent enzyme Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] As a key epigenetic regulator, LSD1 plays a crucial role in cell differentiation and proliferation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[4][5] Its overexpression is implicated in various cancers, making it a compelling therapeutic target.[6] Iadademstat is an irreversible inhibitor that covalently binds to the FAD cofactor of LSD1, leading to its inactivation.[7] This technical guide provides an in-depth analysis of the target specificity and selectivity of iadademstat dihydrochloride, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action and experimental workflows.

Core Mechanism of Action

Iadademstat exerts its anti-cancer effects through a dual mechanism:

-

Inhibition of Catalytic Activity: By irreversibly binding to the FAD cofactor, iadademstat blocks the demethylase activity of LSD1.[7] This leads to an accumulation of mono- and di-methylation on H3K4, epigenetic marks associated with active gene transcription.[1]

-

Disruption of Scaffolding Function: LSD1 acts as a scaffold for the assembly of transcriptional repressor complexes, such as the CoREST complex, with transcription factors like GFI1 (Growth Factor Independent 1).[4][8] Iadademstat's binding to LSD1 can sterically hinder this interaction, disrupting the repressor complex and leading to the activation of genes involved in cell differentiation.[6]

Signaling Pathway and Iadademstat's Point of Intervention

The following diagram illustrates the canonical signaling pathway involving LSD1 and the mechanism of iadademstat's inhibitory action.

Caption: Mechanism of LSD1 inhibition by Iadademstat.

Quantitative Data: Target Specificity and Selectivity

Iadademstat demonstrates high potency against its primary target, LSD1, and significant selectivity over other FAD-dependent amine oxidases, including its closest homolog, LSD2 (KDM1B), and Monoamine Oxidases A and B (MAO-A and MAO-B). The following tables summarize the in vitro inhibitory activities.

Table 1: Biochemical Inhibitory Activity of Iadademstat

| Target | Assay Type | IC50 (nM) | Reference |

| LSD1/KDM1A | HTRF | 1.8 | [4][5] |

| LSD1/KDM1A | Peroxidase-coupled | <20 | [9] |

Table 2: Selectivity Profile of Iadademstat

| Target | Assay Type | IC50 (nM) | Selectivity Fold (vs LSD1 HTRF IC50) | Reference |

| LSD2/KDM1B | HTRF | >100,000 | >55,556 | [4][5][10] |

| MAO-A | Amplex Red | >100,000 | >55,556 | [4][5] |

| MAO-B | Amplex Red | 18,000 | 10,000 | [4][5] |

Data compiled from Sacilotto et al., 2021 and other sources.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the specificity and selectivity of iadademstat.

Biochemical LSD1 Inhibition Assay (HTRF)

This assay quantifies the enzymatic activity of LSD1 by measuring the demethylation of a biotinylated histone H3 peptide.

Caption: Workflow for HTRF-based LSD1 inhibition assay.

Protocol Summary:

-

Compound Preparation: Iadademstat is serially diluted in an appropriate buffer.

-

Enzyme and Compound Incubation: Recombinant human LSD1 enzyme is pre-incubated with the diluted iadademstat to allow for binding.

-

Reaction Initiation: The enzymatic reaction is started by adding a biotinylated H3K4me2 peptide substrate and FAD.

-

Detection: The reaction is stopped, and a detection mix containing a europium cryptate-labeled anti-H3K4me0 antibody and streptavidin-XL665 is added.

-

Signal Measurement: The plate is read on an HTRF-compatible reader, and the ratio of the emission at 665 nm to 620 nm is calculated.

-

Data Analysis: IC50 values are determined by plotting the HTRF signal against the logarithm of the inhibitor concentration.[4][5]

Cellular Assay: AML Cell Differentiation

This assay assesses the ability of iadademstat to induce differentiation in acute myeloid leukemia (AML) cell lines.

Protocol Summary:

-

Cell Culture: AML cell lines (e.g., THP-1, MV4-11) are cultured under standard conditions.

-

Treatment: Cells are treated with various concentrations of iadademstat or a vehicle control for a specified period (e.g., 72 hours).

-

Staining: Cells are harvested and stained with fluorescently labeled antibodies against cell surface differentiation markers, such as CD11b or CD86.

-

Flow Cytometry: The percentage of cells expressing the differentiation markers is quantified using a flow cytometer.

-

Data Analysis: The increase in the percentage of marker-positive cells in treated samples compared to control samples indicates the induction of differentiation.[3]

Western Blot for Histone Methylation

This technique is used to detect changes in the global levels of histone methylation following treatment with iadademstat.

Protocol Summary:

-

Cell Lysis and Histone Extraction: Cells treated with iadademstat are lysed, and histones are extracted, typically through acid extraction.

-

Protein Quantification: The concentration of the extracted histones is determined.

-

SDS-PAGE and Transfer: Equal amounts of histone extracts are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for different histone modifications (e.g., H3K4me2, total H3 as a loading control), followed by incubation with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Detection: The signal is visualized using a chemiluminescent substrate.

-

Analysis: The band intensities are quantified to determine the relative changes in histone methylation levels.[11][12]

Conclusion

This compound is a highly potent and selective irreversible inhibitor of LSD1. Its dual mechanism of action, involving both the inhibition of demethylase activity and the disruption of protein-protein interactions, underscores its therapeutic potential in oncology. The quantitative data presented herein demonstrates its high degree of selectivity for LSD1 over other FAD-dependent enzymes, which is a critical attribute for minimizing off-target effects. The detailed experimental protocols provide a framework for the continued investigation and characterization of iadademstat and other LSD1 inhibitors in preclinical and clinical research.

References

- 1. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oryzon.com [oryzon.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. tandfonline.com [tandfonline.com]

- 9. selleckchem.com [selleckchem.com]

- 10. oryzon.com [oryzon.com]

- 11. Histone western blot protocol | Abcam [abcam.com]

- 12. researchgate.net [researchgate.net]

Iadademstat Dihydrochloride: A Technical Guide to Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iadademstat dihydrochloride (ORY-1001) is a potent and selective small molecule inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1; KDM1A). Preclinical research has demonstrated its potential as a therapeutic agent in various hematological and solid tumors, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and breast cancer. This technical guide provides an in-depth overview of the preclinical data for iadademstat, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction to this compound

Iadademstat is an orally bioavailable, covalent inhibitor of LSD1, an enzyme that plays a crucial role in regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] By inhibiting LSD1, iadademstat alters the epigenetic landscape of cancer cells, leading to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways.[1] This targeted epigenetic modulation has shown promise in preclinical models of various cancers, particularly those dependent on LSD1 activity for their survival and proliferation.[2]

Mechanism of Action

Iadademstat's primary mechanism of action is the irreversible inhibition of LSD1's demethylase activity.[3] This inhibition leads to an increase in the methylation of H3K4, a mark associated with active gene transcription.[3] Furthermore, iadademstat has been shown to disrupt the scaffolding function of LSD1, preventing its interaction with key transcription factors involved in oncogenesis.[4]

In Acute Myeloid Leukemia (AML)

In AML, iadademstat disrupts the interaction between LSD1 and the transcription factor GFI1 (Growth Factor Independence 1).[4] The LSD1-GFI1 complex is crucial for maintaining the differentiation block in leukemic blasts. By inhibiting this interaction, iadademstat promotes the differentiation of AML cells into mature myeloid cells.[2]

In Small Cell Lung Cancer (SCLC)

In SCLC, iadademstat interferes with the binding of LSD1 to the transcription factor INSM1 (Insulinoma-associated 1).[4] The LSD1-INSM1 complex represses the NOTCH signaling pathway, which can act as a tumor suppressor in this context. Iadademstat-mediated inhibition of this complex leads to the reactivation of NOTCH1 and its downstream target HES1, and a reduction in the expression of pro-neuroendocrine transcription factors ASCL1 and NEUROD1, ultimately inhibiting SCLC tumor growth.[4][5]

In Breast Cancer

In certain subtypes of breast cancer, particularly those driven by the transcription factor SOX2, iadademstat has shown efficacy in targeting cancer stem cells (CSCs).[6][7] It has been demonstrated to block the formation of mammospheres, an in vitro measure of CSC activity, and reduce the expression of SOX2.[6][7]

Preclinical Efficacy Data

The preclinical activity of iadademstat has been evaluated in a range of in vitro and in vivo models.

In Vitro Activity

Iadademstat has demonstrated potent and selective inhibition of LSD1 and has shown significant anti-proliferative effects in various cancer cell lines.

| Assay Type | Cell Line/Target | Result | Reference |

| LSD1 Demethylase Activity | Purified LSD1 | IC50: 12 nmol/L | [3] |

| Cell Differentiation | AML cell lines | Induces differentiation at < 1 nM | [2] |

| Mammosphere Formation | MDA-MB-436 (Breast Cancer) | IC50: 3.98 µmol/L | [3] |

| Cell Viability | NCI-H510A (SCLC) | Data available in referenced study | [8] |

| Cell Viability | MOLM-13 (AML) | Data available in referenced study | [9] |

| Cell Viability | MV4-11 (AML) | Data available in referenced study | [9] |

| Cell Viability | BT-474 (Breast Cancer) | Data available in referenced study | [10] |

In Vivo Activity

Iadademstat has shown significant anti-tumor activity in various xenograft models, including patient-derived xenografts (PDX).

| Cancer Type | Model | Iadademstat Dose | Tumor Growth Inhibition (TGI) | Reference |

| Glioblastoma | Xenograft | 400 µg/kg (p.o., weekly) | Significant reduction in tumor growth and increased survival | [11] |

| AML | Rodent Xenografts | Not specified | Reduction of tumor growth correlated with differentiation biomarkers | [2] |

| SCLC | Chemoresistant PDX | Not specified | Complete and durable tumor regression | [5] |

| Breast Cancer | Luminal-B PDX | Not specified | Significantly reduced mammosphere formation | [6] |

| AML | MOLM-13 Luciferase Xenograft | 300 mg/kg (daily) | Slower development of leukemia and improved overall survival | [12] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by iadademstat.

Experimental Workflows

The following diagrams outline the general workflows for key preclinical experiments.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures.[13][14][15][16][17]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration to determine the IC50 value.

Apoptosis Assay (Western Blot for Cleaved Caspase-3)

This protocol is based on standard western blotting procedures for apoptosis detection.[18][19][20]

-

Cell Treatment and Lysis: Plate cells in 6-well plates and treat with iadademstat at the desired concentrations for 24-48 hours. Collect the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of cleaved caspase-3.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol provides a general framework for performing a ChIP assay to assess histone modifications.[21]

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an antibody specific for H3K4me2 or a control IgG.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using a PCR purification kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of target genes of interest.

-

Data Analysis: Calculate the enrichment of H3K4me2 at the target gene promoters relative to the input and IgG controls.

Patient-Derived Xenograft (PDX) Model Studies

This protocol outlines the general steps for establishing and utilizing PDX models.[1][4][6][7][9][22][23][24][25][26]

-

Tumor Implantation: Obtain fresh tumor tissue from a patient under sterile conditions. Implant small tumor fragments (2-3 mm³) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor volume using calipers (Volume = (Length x Width²)/2).

-

Passaging: Once the tumors reach a size of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor. The tumor can then be passaged into new cohorts of mice for expansion.

-

Drug Treatment: When the tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule. The control group should receive the vehicle.

-

Efficacy Evaluation: Monitor tumor growth and the body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blot).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Conclusion

The preclinical data for this compound strongly support its potential as a novel epigenetic therapy for a range of cancers. Its dual mechanism of inhibiting LSD1's enzymatic activity and scaffolding function provides a powerful approach to reactivate tumor suppressor pathways and induce cancer cell differentiation. The in vitro and in vivo studies have demonstrated significant anti-tumor efficacy in AML, SCLC, and breast cancer models. The detailed experimental protocols provided in this guide offer a foundation for further research and development of this promising therapeutic agent. As iadademstat progresses through clinical trials, a deeper understanding of its preclinical profile will be invaluable for optimizing its clinical application and identifying patient populations most likely to benefit from this innovative treatment.

References

- 1. blog.crownbio.com [blog.crownbio.com]

- 2. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oryzon.com [oryzon.com]

- 6. Establishment of a patient-derived xenograft model [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. oryzon.com [oryzon.com]

- 9. Therapeutic resistance in acute myeloid leukemia cells is mediated by a novel ATM/mTOR pathway regulating oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Inhibition of Enhancer of Zeste Homolog 2 Induces Blast Differentiation, Impairs Engraftment and Prolongs Survival in Murine Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. texaschildrens.org [texaschildrens.org]

- 14. broadpharm.com [broadpharm.com]

- 15. protocols.io [protocols.io]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. media.cellsignal.com [media.cellsignal.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]

- 24. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. oncotarget.com [oncotarget.com]

- 26. mdpi.com [mdpi.com]

Iadademstat Dihydrochloride in Acute Myeloid Leukemia (AML) Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iadademstat (ORY-1001), a potent and selective inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A), is emerging as a promising therapeutic agent in the treatment of Acute Myeloid Leukemia (AML). By targeting both the enzymatic and scaffolding functions of LSD1, iadademstat induces differentiation of leukemic blasts and has demonstrated significant anti-leukemic activity in preclinical and clinical studies. This technical guide provides an in-depth overview of the core research on iadademstat in AML, including its mechanism of action, a summary of key preclinical and clinical data, detailed experimental methodologies, and a visual representation of the relevant biological pathways.

Mechanism of Action: Reversing the Differentiation Block in AML

Iadademstat is a small oral molecule that acts as a covalent and highly selective inhibitor of LSD1.[1] In AML, a significant aspect of the oncogenic program is maintained by the interaction between LSD1 and the transcription factor GFI-1.[1] This interaction, facilitated by the SNAG domain of GFI-1, is crucial for the repression of genes that promote myeloid differentiation.

Iadademstat's dual mechanism of action is central to its therapeutic effect:

-

Enzymatic Inhibition: Iadademstat covalently binds to the FAD cofactor in the catalytic center of LSD1, inhibiting its demethylase activity. This leads to an accumulation of permissive histone marks, such as H3K4me2, at the promoter regions of myeloid differentiation-associated genes.

-

Scaffolding Disruption: The binding of iadademstat to LSD1 sterically hinders the interaction between LSD1 and GFI-1.[1] This uncoupling of the LSD1/GFI-1 complex disrupts the transcriptional repressor machinery, leading to the expression of genes that drive the differentiation of leukemic blasts into mature myeloid cells.[1]

This process ultimately reduces the leukemic stem cell capacity and proliferation of AML cells.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by iadademstat and a typical experimental workflow for its evaluation.

Preclinical Data

Preclinical studies have established the potent anti-leukemic activity of iadademstat in various AML models.

| Assay | Model | Key Findings | Reference |

| In Vitro Proliferation | AML cell lines (e.g., MV4-11) | Iadademstat inhibits proliferation with subnanomolar cellular activity. | Maes et al., 2018 |

| Differentiation | AML cell lines | Induces a monocyte/macrophage differentiation gene signature and expression of differentiation markers like CD11b. | Maes et al., 2018 |

| Colony Formation | MLL-translocated AML cell lines | Demonstrates potent activity in colony formation assays. | Maes et al., 2018 |

| In Vivo Efficacy | AML xenograft model | Reduces tumor growth. | Maes et al., 2018 |

| In Vivo Survival | T-cell acute leukemia PDX model | Extends survival. | Maes et al., 2018 |

Clinical Trial Data

Iadademstat has been evaluated in several clinical trials, both as a monotherapy and in combination with other agents, demonstrating a manageable safety profile and promising efficacy.

Phase I First-in-Human Monotherapy Trial (Relapsed/Refractory AML)

This trial established the safety, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-leukemic activity of iadademstat as a single agent.

| Parameter | Value | Reference |

| Patient Population | 41 patients with relapsed/refractory AML | Salamero et al., 2020 |

| Dose Escalation Cohort | 27 patients | Salamero et al., 2020 |

| Extension Cohort | 14 patients | Salamero et al., 2020 |

| Recommended Phase 2 Dose (RP2D) | 140 µg/m²/day | Salamero et al., 2020 |

| Clinical Activity | Reductions in blood and bone marrow blast percentages; induction of blast cell differentiation, particularly in patients with MLL translocations. One complete remission with incomplete count recovery (CRi) was observed. | Salamero et al., 2020 |

| Safety Profile | Generally well-tolerated. Most common adverse events were myelosuppression, infections, asthenia, mucositis, and diarrhea. | Salamero et al., 2020 |

Phase IIa ALICE Trial (Iadademstat + Azacitidine in Newly Diagnosed, Unfit Elderly AML)

This ongoing trial is evaluating the combination of iadademstat with the standard-of-care hypomethylating agent azacitidine.

| Parameter | Value | Reference |

| Patient Population | 36 elderly patients with newly diagnosed AML ineligible for intensive chemotherapy | Oryzon Genomics |

| Treatment Regimen | Iadademstat (90 μg/m² per day, 5 days on/2 days off) + Azacitidine (75 mg/m² for 7 of 28 days) | Oryzon Genomics |

| Overall Response Rate (ORR) | 81% in evaluable patients | Oryzon Genomics[1] |

| Complete Remission (CR/CRi) | 64% of responders | Oryzon Genomics[1] |

| Partial Remission (PR) | 36% of responders | Oryzon Genomics[1] |

| Measurable Residual Disease (MRD) Negativity | 82% of evaluable CR/CRi patients | ASH-2022 Presentation |

| Median Overall Survival (OS) for CR/CRi patients | ~14.3 months | ASH-2022 Presentation |

| Safety Profile | Manageable, with the most frequent treatment-related adverse events being thrombocytopenia, neutropenia, and anemia. | The Lancet Haematology, 2024 |

Ongoing and Future Combination Trials

Iadademstat is being investigated in several other combination settings:

-

FRIDA Trial (Phase Ib): Iadademstat in combination with gilteritinib in patients with relapsed/refractory AML with FLT3 mutations.[1]

-

Phase I Trial: Iadademstat in combination with venetoclax and azacitidine in newly diagnosed AML patients.[2]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in iadademstat research. For detailed, step-by-step protocols, researchers should refer to the supplementary materials of the cited publications.

In Vitro Assays

-

Cell Lines and Culture: AML cell lines (e.g., MV4-11, THP-1, MOLM-13) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Proliferation and Viability Assays:

-

Method: Cells are seeded in 96-well plates and treated with a range of iadademstat concentrations. Cell viability is assessed at various time points using assays such as MTS or CellTiter-Glo.

-

Data Analysis: IC50 values are calculated from dose-response curves.

-

-

Apoptosis Assays:

-

Method: Treated cells are stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry to quantify early and late apoptotic populations.

-

-

Differentiation Assays:

-

Method: The expression of myeloid differentiation markers (e.g., CD11b, CD14, CD86) is measured by flow cytometry after treatment with iadademstat.

-

Gating Strategy: Blasts are typically identified based on CD45/side scatter characteristics, and then the expression of differentiation markers on the blast population is quantified.

-

Mechanistic Studies

-

Co-Immunoprecipitation (Co-IP):

-

Objective: To investigate the interaction between LSD1 and GFI1.

-

Method: Nuclear extracts from AML cells are incubated with an antibody against either LSD1 or GFI1. The immune complexes are captured, and the presence of the interacting protein is detected by Western blotting.

-

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq):

-

Objective: To map the genome-wide localization of histone modifications (e.g., H3K4me2, H3K9me2) and transcription factors.

-

Method: Chromatin from iadademstat-treated and control cells is cross-linked, sheared, and immunoprecipitated with antibodies against the target protein or histone mark. The enriched DNA is then sequenced.

-

Data Analysis: Sequencing reads are aligned to the reference genome, and peaks are called to identify regions of enrichment.

-

-

RNA Sequencing (RNA-seq):

-

Objective: To profile gene expression changes upon iadademstat treatment.

-

Method: RNA is extracted from treated and control cells, and libraries are prepared for high-throughput sequencing.

-

Data Analysis: Reads are aligned to the reference transcriptome, and differential gene expression analysis is performed to identify up- and down-regulated genes and pathways.

-

In Vivo Studies

-

Patient-Derived Xenograft (PDX) Models:

-

Method: Primary AML patient cells are engrafted into immunodeficient mice (e.g., NSG). Once engraftment is established, mice are treated with iadademstat or vehicle control.

-

Efficacy Assessment: Disease burden is monitored by measuring the percentage of human CD45+ cells in the peripheral blood or bone marrow. Survival is also a key endpoint.

-

Clinical Trial Methodologies

-

Pharmacokinetics (PK): Plasma concentrations of iadademstat are measured at various time points using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacodynamics (PD): Target engagement and biological activity are assessed by measuring changes in biomarkers in patient samples (e.g., gene expression changes in peripheral blood mononuclear cells).

-

Measurable Residual Disease (MRD) Assessment:

-

Method: Multi-parameter flow cytometry is used to detect the presence of rare leukemic cells in the bone marrow of patients in remission.

-

Approach: A leukemia-associated immunophenotype (LAIP) is identified at diagnosis, and this aberrant phenotype is monitored during and after treatment.

-

Conclusion

Iadademstat dihydrochloride represents a novel and promising therapeutic strategy for AML. Its unique dual mechanism of action, which both inhibits the enzymatic activity of LSD1 and disrupts its scaffolding function, leads to the differentiation of leukemic blasts. Clinical data, particularly from the ALICE trial, have demonstrated encouraging response rates and a manageable safety profile when combined with azacitidine in elderly, unfit AML patients. Ongoing and future studies will further elucidate the full potential of iadademstat in various AML patient populations and combination regimens. The detailed experimental methodologies provided in this guide are intended to support further research and development in this exciting area of oncology.

References

Therapeutic Potential of Iadademstat Dihydrochloride in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iadademstat (ORY-1001), a potent and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), represents a promising epigenetic therapeutic strategy in oncology. This technical guide provides a comprehensive overview of Iadademstat's mechanism of action, preclinical efficacy, and clinical development in both hematological malignancies and solid tumors. We detail its dual inhibitory function, impacting both the catalytic and scaffolding roles of LSD1, which leads to the induction of differentiation in cancer cells and modulation of the tumor microenvironment. This document summarizes key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for relevant assays, and provides visual representations of critical signaling pathways and experimental workflows to support further research and development.

Introduction to Iadademstat and its Target: LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1] Overexpressed in a variety of cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), LSD1 is a key driver of oncogenesis through its role in maintaining a stem-like, undifferentiated state in cancer cells.[2]

Iadademstat dihydrochloride (ORY-1001) is an orally bioavailable, irreversible inhibitor of LSD1.[3] It forms a covalent bond with the FAD cofactor in the catalytic center of LSD1, effectively blocking its demethylase activity.[3] Beyond this enzymatic inhibition, Iadademstat also disrupts the scaffolding function of LSD1, preventing its interaction with key transcription factors like GFI-1 in leukemia and INSM1 in SCLC.[2] This dual mechanism of action leads to the reactivation of suppressed genes, inducing differentiation of malignant cells and inhibiting tumor growth.[1][2]

Mechanism of Action

Iadademstat's therapeutic potential stems from its dual inhibition of LSD1's functions:

-

Catalytic Inhibition: Iadademstat irreversibly binds to the FAD cofactor of LSD1, preventing the demethylation of H3K4 and H3K9.[3] This leads to an increase in H3K4 methylation at gene promoters, which is associated with transcriptional activation of tumor suppressor genes.[1]

-

Scaffolding Disruption: The binding of Iadademstat to LSD1 sterically hinders the interaction of LSD1 with its binding partners.[2]

-

In Acute Myeloid Leukemia (AML) , Iadademstat disrupts the LSD1-GFI1 transcriptional repressor complex. This complex is crucial for maintaining the leukemic stem cell phenotype, and its disruption by Iadademstat leads to the differentiation of leukemic blasts.[2]

-

In Small Cell Lung Cancer (SCLC) , Iadademstat impairs the binding of LSD1 to the transcription factor INSM1. This restores the expression of NOTCH1 and HES1, leading to a reduction in the expression of oncogenes ASCL1 and NEUROD1, which can result in significant tumor regression.[2]

-

Signaling Pathway Diagrams

Caption: Iadademstat's mechanism in AML.

Caption: Iadademstat's mechanism in SCLC.

Preclinical Data

Iadademstat has demonstrated potent anti-tumor activity in a range of in vitro and in vivo preclinical models.

In Vitro Activity

Iadademstat has shown high potency and selectivity for LSD1. In a comparative study of 10 LSD1 inhibitors, Iadademstat was found to be the most potent.[4]

| Assay Type | Cell Line / Target | IC50 / EC50 | Reference |

| LSD1 Enzymatic Activity | Purified LSD1 | 12-18 nM | [5][6] |

| Antiproliferative Activity (3 days) | MV4-11 (AML) | > 20 μM | [7] |

| Antiproliferative Activity (10 days) | MV4-11 (AML) | 0.03 μM | [7] |

| Antiproliferative Activity (3 & 10 days) | RPMI-8226 (Multiple Myeloma) | > 20 μM | [7] |

| Mammosphere Formation | Breast Cancer Stem Cells | 3.98 µmol/L | [8] |

In Vivo Activity

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of Iadademstat.

| Model Type | Cancer Type | Dosing Regimen | Outcome | Reference |

| Glioblastoma Xenograft | Glioblastoma | 400 µg/kg, p.o., every 7 days for 28 days | Inhibited tumor growth, increased survival rate | [7] |

| Melanoma Xenograft (with anti-PD1) | Melanoma | Not specified | 65% tumor growth reduction (combo) vs. 45% (anti-PD1 alone) by Day 15 | [2] |

| MV(4;11) Xenograft | AML | <0.020 mg/kg, p.o. | Significantly reduced tumor growth | [9] |

Clinical Development

Iadademstat has been evaluated in multiple clinical trials for both hematological and solid tumors, demonstrating a manageable safety profile and promising efficacy, particularly in combination therapies.

Hematological Malignancies

ALICE Trial (Phase IIa): Iadademstat + Azacitidine in AML

This open-label, single-arm study evaluated the combination of Iadademstat with azacitidine in newly diagnosed, elderly/unfit AML patients.[10]

| Parameter | Value | Reference |

| Patient Population | ||

| Number of Patients (Safety Set) | 36 | [11] |

| Number of Patients (Efficacy Set) | 27 | [12] |

| Median Age | 76 years | [11] |

| Dosing | ||

| Recommended Phase 2 Dose | 90 μg/m²/day | [12][13] |

| Efficacy | ||

| Objective Response Rate (ORR) (Efficacy Set) | 81% (22/27) | [12] |

| Complete Remission (CR/CRi) (Efficacy Set) | 52% (14/27) | [13] |

| MRD Negativity in CR/CRi | 82% (10/11 evaluable) | [11][12] |

| Median Overall Survival (at RP2D) | > 1 year | [12] |

| Safety | ||

| Most Common Treatment-Related AEs (≥10%) | Thrombocytopenia (69%), Neutropenia (61%), Anemia (42%), Dysgeusia (42%) | [11] |

| Treatment-Related Serious AEs | 3 patients (intracranial hemorrhage, differentiation syndrome, febrile neutropenia) | [11][13] |

Solid Tumors

CLEPSIDRA Trial (Phase IIa): Iadademstat + Platinum/Etoposide in SCLC

This single-arm, open-label study assessed Iadademstat in combination with carboplatin-etoposide in second-line, extensive-stage SCLC patients.[14]

| Parameter | Value | Reference |

| Patient Population | ||

| Number of Patients Enrolled | 14 | [14] |

| Number of Patients Evaluable for Efficacy | 10 | [14] |

| Efficacy | ||

| Objective Response Rate (ORR) | 40% (4/10) | [14] |

| Clinical Benefit Rate (ORR + Stable Disease >4 months) | 60% | [14] |

| Mean Duration of Response | 4.5 months | [14] |

| Safety | ||

| Key Finding | Significant hematological toxicity suggested the combination was not suitable for this patient population. | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key assays used in the evaluation of Iadademstat.

LSD1 Enzymatic Activity Assay (AlphaScreen™)

This protocol describes a method to measure the in vitro enzymatic activity of LSD1 and the inhibitory effect of Iadademstat.[8][15]

-

Reagent Preparation : Prepare assay buffer, biotinylated histone H3 peptide substrate methylated at lysine 4, purified LSD1 enzyme, and serial dilutions of Iadademstat in a 3.3% DMSO/assay buffer solution.

-

Enzyme-Inhibitor Incubation : In a 384-well Optiplate, add 3 µL of the Iadademstat dilution to 4 µL of the LSD1 enzyme solution. Incubate for 30 minutes at room temperature.

-

Reaction Initiation : Add 3 µL of the H3 peptide substrate to initiate the demethylation reaction. The final DMSO concentration should be 1%. Incubate for 60 minutes at room temperature.

-

Detection :

-

Add 5 µL of anti-mouse acceptor beads and 5 µL of a primary antibody that recognizes the demethylated substrate. Incubate for 30 minutes.

-

Add 10 µL of AlphaScreen™ streptavidin-conjugated donor beads.

-

-

Data Acquisition : Read the plate on a compatible microplate reader. The signal is inversely proportional to the amount of demethylation, and therefore, the LSD1 activity.

-

Data Analysis : Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Mammosphere Formation Assay for Cancer Stem Cells

This assay assesses the ability of cancer stem cells to form spherical colonies in non-adherent culture conditions, a measure of self-renewal capacity.[4][8][16]

-

Cell Preparation : Prepare a single-cell suspension from a breast cancer cell line or patient-derived xenograft (PDX) tissue by enzymatic digestion (e.g., trypsin/dispase) and mechanical dissociation.

-

Cell Seeding : Seed cells at a low density (e.g., 500-4,000 cells/cm²) in ultra-low attachment 6-well plates containing mammosphere-forming medium (e.g., DMEM/F12 supplemented with growth factors, L-glutamine, and antibiotics).[4]

-

Treatment : Add varying concentrations of Iadademstat to the wells on day 1.

-

Incubation : Culture the cells at 37°C and 5% CO₂ for 7-14 days without disturbing the plates.

-

Quantification : Count the number and measure the size of the mammospheres (typically >50 µm in diameter) using an inverted microscope and imaging software (e.g., ImageJ).

-

Data Analysis : Determine the IC50 for mammosphere formation. Cell viability can be assessed in parallel using an MTT assay to rule out non-specific cytotoxicity.[8]

Flow Cytometry for AML Blast Differentiation

This protocol outlines a method to assess the differentiation of AML blasts following Iadademstat treatment by measuring the expression of cell surface markers.[3][17]

-

Sample Preparation : Collect bone marrow or peripheral blood samples from AML patients or in vitro cultured AML cells (e.g., THP-1, MV(4;11)).

-

Cell Staining :

-

Aliquot approximately 1x10⁶ cells per tube.

-

Incubate cells with a cocktail of fluorescently-conjugated antibodies against myeloid and differentiation markers (e.g., CD45, CD34, CD117, HLA-DR, CD13, CD33, CD11b, CD14, CD64).

-

Incubate for 20-30 minutes at 4°C in the dark.

-

-

Lysis and Fixation : If using whole blood or bone marrow, lyse red blood cells using a lysis buffer. Wash and resuspend cells in a suitable buffer (e.g., PBS with 1% FBS).

-

Data Acquisition : Acquire data on a multi-parameter flow cytometer. Collect a sufficient number of events (e.g., >100,000) to identify blast populations.

-

Data Analysis :

-

Gate on the blast population based on CD45 and side scatter characteristics.

-

Quantify the percentage of blast cells expressing differentiation markers (e.g., increased CD11b, CD14) in treated versus untreated samples.

-

Experimental Workflow Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. oryzon.com [oryzon.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First-in-Human Study of LSD1 Inhibitor Iadademstat for Patients With Relapsed or Refractory AML - The ASCO Post [ascopost.com]

- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paper: Robust Efficacy Signals in Elderly AML Patients Treated with Iadademstat in Combination with Azacitidine (ALICE Phase IIa Trial) [ash.confex.com]

- 8. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. asebio.com [asebio.com]

- 11. Iadademstat + azacitidine in adult patients with newly diagnosed AML: The phase IIa ALICE study [aml-hub.com]

- 12. oryzon.com [oryzon.com]

- 13. Iadademstat in combination with azacitidine in patients with newly diagnosed acute myeloid leukaemia (ALICE): an open-label, phase 2a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oryzon.com [oryzon.com]

- 15. researchgate.net [researchgate.net]

- 16. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Flow Cytometry in the Diagnosis of Leukemias - Leukemia - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Iadademstat Dihydrochloride Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iadademstat dihydrochloride (ORY-1001) is a potent, selective, and irreversible inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2] LSD1 is a key regulator of chromatin structure and gene expression and is frequently overexpressed in various cancers, playing a crucial role in tumor progression and maintenance of a cancer stem cell phenotype.[2] Iadademstat exerts its therapeutic effects not only by inhibiting the catalytic demethylase activity of LSD1 but also by disrupting its scaffolding function within oncogenic protein complexes.[3] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of iadademstat in cancer cell lines.

Mechanism of Action

Iadademstat covalently binds to the flavin adenine dinucleotide (FAD) cofactor of LSD1, leading to its irreversible inactivation.[2][4] This inhibition results in the re-expression of silenced tumor suppressor genes and the induction of cellular differentiation. In acute myeloid leukemia (AML), iadademstat has been shown to disrupt the interaction between LSD1 and GFI1, a key transcription factor, leading to the differentiation of leukemic blasts.[4][5] In small cell lung cancer (SCLC), it can interfere with the LSD1-INSM1 interaction, restoring NOTCH1 signaling and suppressing tumor growth.[3]

The inhibition of LSD1 by iadademstat modulates several key signaling pathways implicated in cancer, including the Wnt/β-catenin, PI3K/AKT, and Notch pathways.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. researchgate.net [researchgate.net]

- 3. First-in-Human Study of LSD1 Inhibitor Iadademstat for Patients With Relapsed or Refractory AML - The ASCO Post [ascopost.com]

- 4. oryzon.com [oryzon.com]

- 5. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Iadademstat Dihydrochloride in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and underlying mechanism of action for Iadademstat dihydrochloride (ORY-1001) in preclinical in vivo research. Iadademstat is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[1][2][3][4]

Recommended Dosage of this compound for In Vivo Studies

The optimal dosage of Iadademstat for in vivo studies is dependent on the cancer model and the experimental design. Based on available preclinical data, the following dosages have been reported:

| Animal Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Reference |

| Mouse Xenograft | Glioblastoma | 400 µg/kg | Oral (p.o.) | Every 7 days for 28 days | [5] |

| Syngeneic Mouse | Melanoma | 10 µg/kg | Oral (p.o.) | Not specified |

Experimental Protocols

I. Formulation of this compound for Oral Administration

Iadademstat is orally bioavailable.[6] For administration via oral gavage in mice, a suitable vehicle is required to ensure proper dissolution and delivery. While a specific vehicle for Iadademstat is not universally published, common vehicles for oral administration of small molecule inhibitors in preclinical studies can be adapted. A suggested starting point for vehicle formulation is:

-

Vehicle Composition: A solution containing a low percentage of an organic solvent such as Dimethyl Sulfoxide (DMSO) to initially dissolve the compound, followed by dilution with a co-solvent like Polyethylene Glycol 300 (PEG300) or PEG400, and a final dilution in an aqueous solution such as saline or a solution containing a suspending agent like 0.5% methylcellulose or 5% Tween-80. A formulation calculator can be a useful tool for determining the appropriate proportions of each component.[5]

-

Preparation Protocol:

-

Weigh the required amount of this compound powder.

-

Add a minimal amount of DMSO to completely dissolve the powder.

-

Sequentially add the co-solvents (e.g., PEG300) and then the aqueous component while vortexing to ensure a homogenous suspension or solution.

-

The final concentration should be calculated to deliver the desired dose in a typical gavage volume for the animal model (e.g., 100-200 µL for a mouse).

-

It is recommended to prepare the formulation fresh for each day of dosing.

-

II. In Vivo Efficacy Study in a Subcutaneous Xenograft Model (e.g., SCLC)

This protocol outlines a general procedure for assessing the anti-tumor efficacy of Iadademstat in a subcutaneous xenograft model.

-

Cell Culture and Implantation:

-

Culture human SCLC cells (e.g., NCI-H526) under standard conditions.

-

Harvest cells during the exponential growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio).

-

Subcutaneously inject 1 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).

-

-

Tumor Growth Monitoring and Treatment Initiation:

-

Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound or vehicle control orally via gavage according to the determined dosage and schedule.

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

-

Endpoint Analysis:

-

Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or the animals show signs of significant morbidity.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor volume and weight.

-

Tumor tissue can be processed for further analysis, such as histology, immunohistochemistry, or molecular analysis.

-

III. In Vivo Efficacy Study in a Disseminated AML Model

This protocol provides a general framework for evaluating the efficacy of Iadademstat in a disseminated AML model.

-

Cell Culture and Injection:

-

Culture human AML cells (e.g., MV4-11) that have been engineered to express a reporter gene like luciferase for in vivo imaging.

-

Harvest cells and inject them intravenously (e.g., via the tail vein) into immunocompromised mice. The number of cells will depend on the cell line and should be optimized in a pilot study.

-

-

Disease Progression Monitoring and Treatment:

-

Monitor the engraftment and progression of leukemia by in vivo bioluminescence imaging (BLI) at regular intervals (e.g., once or twice a week).

-

Peripheral blood samples can be collected to monitor the percentage of circulating human CD45+ leukemic cells by flow cytometry.

-

Initiate treatment with Iadademstat or vehicle control once the leukemic burden is established, as determined by BLI signal or the percentage of circulating blasts.

-

-

Endpoint Analysis:

-

The primary endpoint is typically overall survival. Monitor the mice daily for signs of distress or morbidity.

-

Secondary endpoints can include the change in leukemic burden as measured by BLI or flow cytometry of peripheral blood and bone marrow at the time of euthanasia.

-

At the endpoint, collect bone marrow and spleen to assess the infiltration of leukemic cells by flow cytometry or histology.

-

Mechanism of Action and Signaling Pathways